molecular formula C20H20F3NO2 B6003432 (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone

(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone

Cat. No.: B6003432
M. Wt: 363.4 g/mol
InChI Key: IPWPRDVAWAOQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as JNJ-42165279 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT2C receptor. This results in a decrease in dopamine release and an increase in serotonin release, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the prefrontal cortex and increase serotonin release in the nucleus accumbens. It has also been shown to decrease the firing rate of dopaminergic neurons in the ventral tegmental area. These effects may contribute to its potential therapeutic effects in psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone is its high affinity for the dopamine D2 receptor and the serotonin 5-HT2C receptor. This makes it a potential candidate for the treatment of psychiatric disorders. However, one limitation is its partial agonist activity, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for the study of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone. One potential direction is to investigate its potential therapeutic effects in animal models of psychiatric disorders. Another potential direction is to investigate its potential as a tool for studying the dopamine D2 receptor and the serotonin 5-HT2C receptor. Finally, further studies are needed to fully understand its mechanism of action and its potential limitations as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the dopamine D2 receptor and the serotonin 5-HT2C receptor make it a potential candidate for the treatment of psychiatric disorders. However, further studies are needed to fully understand its mechanism of action and its potential limitations as a therapeutic agent.

Synthesis Methods

The synthesis of (3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone involves a series of chemical reactions. The starting material is 3-methoxybenzaldehyde, which is reacted with 2,3,6-trifluorobenzylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 3-chloro-4-fluorobenzoyl chloride to form the final product, this compound.

Scientific Research Applications

(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT2C receptor. This makes it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and depression.

Properties

IUPAC Name

(3-methoxyphenyl)-[1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO2/c1-26-15-6-2-4-13(10-15)20(25)14-5-3-9-24(11-14)12-16-17(21)7-8-18(22)19(16)23/h2,4,6-8,10,14H,3,5,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWPRDVAWAOQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.